1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine
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Overview
Description
1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenylcarbamoyl group attached to a methylpiperidine ring
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
Target of Action
The primary target of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is the photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . This suggests that the compound may interact with similar targets in other organisms, potentially disrupting their energy production processes.
Mode of Action
The compound inhibits the PET in photosystem II . By inhibiting this key process, the compound disrupts the normal flow of electrons through the photosynthetic apparatus, which can lead to a reduction in the organism’s ability to produce energy through photosynthesis.
Biochemical Pathways
The inhibition of PET affects the light-dependent reactions of photosynthesis, which are responsible for the conversion of light energy into chemical energy . This can have downstream effects on various biochemical pathways, particularly those involved in energy production and utilization.
Pharmacokinetics
The compound’s activity against various strains of bacteria and mycobacteria suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The inhibition of PET by this compound can lead to a decrease in the production of ATP and NADPH, two molecules that are crucial for many cellular processes . This can result in a variety of molecular and cellular effects, depending on the specific organism and environmental conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s PET-inhibiting activity was observed to be relatively low, with IC50 values ranging from 0.05 to 0.664 mmol/L . This suggests that the compound’s activity may be influenced by factors such as light intensity, temperature, and the presence of other chemicals in the environment.
Preparation Methods
The synthesis of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine typically involves the reaction of 2-chlorophenyl isocyanate with 3-methylpiperidine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chlorophenyl isocyanate+3-Methylpiperidine→this compound
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparison with Similar Compounds
1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine can be compared with other similar compounds, such as:
1-(2-Nitrophenylcarbamoyl)-3-methylpiperidine: This compound has a nitrophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
1-(2-Bromophenylcarbamoyl)-3-methylpiperidine:
1-(2-Fluorophenylcarbamoyl)-3-methylpiperidine: The fluorophenyl group may impart unique properties, such as increased stability or altered biological activity.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-5-4-8-16(9-10)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGTVBNHGEXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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